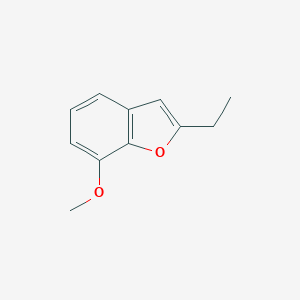

2-Ethyl-7-methoxybenzofuran

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethyl-7-methoxy-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-3-9-7-8-5-4-6-10(12-2)11(8)13-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEPPXYVWNVLGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(O1)C(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407876 | |

| Record name | 2-ETHYL-7-METHOXYBENZOFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102234-44-6 | |

| Record name | 2-ETHYL-7-METHOXYBENZOFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethyl-7-methoxybenzofuran: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 2-Ethyl-7-methoxybenzofuran, a heterocyclic compound of interest in medicinal chemistry and drug development. While direct experimental data for this specific molecule is limited, this document consolidates available information on its synthesis, predicted chemical and physical properties, and potential therapeutic applications based on the well-established bioactivity of the benzofuran scaffold. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a scientifically grounded framework for the synthesis and investigation of this and related compounds. We will delve into plausible synthetic routes, starting from commercially available precursors, and discuss the structure-activity relationships that suggest its potential as a valuable building block for novel therapeutic agents.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a privileged scaffold in medicinal chemistry.[1] Derivatives of benzofuran are found in a variety of natural products and have been synthesized to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] The versatility of the benzofuran core allows for substitutions at various positions, leading to a diverse chemical space for the development of new drugs with improved efficacy and selectivity.[4] The 2- and 7-positions are particularly important for modulating biological activity. The introduction of an ethyl group at the 2-position and a methoxy group at the 7-position, as in 2-Ethyl-7-methoxybenzofuran, is anticipated to influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. This guide aims to provide a thorough understanding of this specific derivative, paving the way for its potential exploration in drug discovery programs.

Chemical Structure and Predicted Properties

The chemical structure of 2-Ethyl-7-methoxybenzofuran consists of a central benzofuran core with an ethyl substituent at the 2-position and a methoxy group at the 7-position.

Molecular Formula: C₁₁H₁₂O₂

Molecular Weight: 176.21 g/mol

IUPAC Name: 2-ethyl-7-methoxy-1-benzofuran

| Property | Predicted Value/Information |

| Physical State | Likely a colorless to pale yellow oil or low-melting solid at room temperature. |

| Boiling Point | Estimated to be in the range of 250-280 °C at atmospheric pressure. |

| Melting Point | If solid, likely to be in the low to moderate range. |

| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, dichloromethane, and ethyl acetate. Poorly soluble in water. |

| LogP (Octanol-Water Partition Coefficient) | Estimated to be in the range of 3.0-3.5, indicating moderate lipophilicity. |

Spectroscopic Properties (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methoxy group (a singlet), and the aromatic protons of the benzofuran ring system. The protons on the furan ring will likely appear as a singlet or a narrow multiplet.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eleven carbon atoms in the molecule, including the two carbons of the ethyl group, the methoxy carbon, and the carbons of the benzofuran core.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic and furan rings, and C-O stretching of the ether linkages.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) at m/z = 176. Subsequent fragmentation patterns would likely involve the loss of the ethyl group and other characteristic fragments of the benzofuran core.

Synthesis of 2-Ethyl-7-methoxybenzofuran: A Proposed Multi-Step Approach

Caption: Proposed synthetic workflow for 2-Ethyl-7-methoxybenzofuran.

Step 1: Reduction of Ethyl 7-methoxybenzofuran-2-carboxylate

The initial step involves the reduction of the ester functionality to a primary alcohol. This is a standard transformation in organic synthesis.

Protocol:

-

To a solution of ethyl 7-methoxybenzofuran-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq) portion-wise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

-

Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield crude 2-Hydroxymethyl-7-methoxybenzofuran.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Step 2: Oxidation to 2-Formyl-7-methoxybenzofuran

The primary alcohol is then oxidized to the corresponding aldehyde.

Protocol:

-

To a solution of 2-Hydroxymethyl-7-methoxybenzofuran (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add pyridinium chlorochromate (PCC) (1.5 eq).

-

Stir the reaction mixture at room temperature for 2-3 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to obtain crude 2-Formyl-7-methoxybenzofuran.

-

Further purification can be achieved by column chromatography if necessary.

Step 3: Wittig Reaction

The Wittig reaction is a reliable method for converting aldehydes into alkenes.[3][4][8]

Protocol:

-

Prepare the Wittig reagent by reacting ethyltriphenylphosphonium bromide with a strong base such as n-butyllithium in anhydrous THF at 0 °C to form the ylide.

-

To the resulting ylide solution, add a solution of 2-Formyl-7-methoxybenzofuran (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate 2-(Prop-1-en-1-yl)-7-methoxybenzofuran.

Step 4: Hydrogenation

The final step involves the reduction of the alkene to an alkane.

Protocol:

-

Dissolve 2-(Prop-1-en-1-yl)-7-methoxybenzofuran in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the final product, 2-Ethyl-7-methoxybenzofuran.

Potential Applications in Drug Development

The benzofuran scaffold is a key component in numerous biologically active molecules. The introduction of an ethyl group at the 2-position and a methoxy group at the 7-position can fine-tune the pharmacological profile of the molecule.

Sources

- 1. Wittig-Horner Reaction [organic-chemistry.org]

- 2. Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 5. 2-Ethylbenzofuran | C10H10O | CID 76582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-ACETYL-7-METHOXYBENZOFURAN(43071-52-9) 1H NMR [m.chemicalbook.com]

- 7. Ethyl 7-methoxybenzofuran-2-carboxylate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Monograph: 2-Ethyl-7-methoxybenzofuran & Derivatives

The following technical guide details the chemical identity, synthesis, and pharmacological utility of 2-Ethyl-7-methoxybenzofuran, structured for immediate application in drug discovery workflows.

Document Type: Technical Whitepaper / Synthetic Guide Primary Compound: 2-Ethyl-7-methoxybenzofuran CAS Registry Number: 102234-44-6[1][2][3]

Executive Summary

2-Ethyl-7-methoxybenzofuran (CAS 102234-44-6) serves as a privileged scaffold in medicinal chemistry, particularly in the development of URAT1 inhibitors (gout management) and tubulin-targeting anticancer agents . Its structural value lies in the 7-methoxy substitution, which modulates metabolic stability and lipophilicity compared to the unsubstituted benzofuran core, while the 2-ethyl group provides steric bulk that prevents rapid oxidation at the reactive C2 position.

This guide provides the validated chemical identity, a mechanistic breakdown of its synthesis, and protocols for functionalizing the C3 position—the primary vector for expanding this scaffold into bioactive derivatives.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Parameter | Technical Specification |

| Chemical Name | 2-Ethyl-7-methoxybenzofuran |

| CAS Number | 102234-44-6 |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| SMILES | COC1=C(OC(CC)=C2)C2=CC=C1 |

| InChI Key | CP102234-44-6 (Variant dependent on salt form) |

| LogP (Predicted) | ~3.2 (Lipophilic) |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Key Reactivity | Nucleophilic at C3 (Friedel-Crafts active); 7-OMe directs ortho/para electrophilic attack on the benzene ring.[2][3] |

Synthetic Architecture & Mechanistic Logic

The synthesis of 2-Ethyl-7-methoxybenzofuran generally follows the Rapoport-type cyclization or modified Williamson ether synthesis followed by cyclodehydration. The choice of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) as the starting material is critical; it pre-installs the 7-methoxy group, avoiding difficult downstream regioselective methoxylation.

Core Scaffold Synthesis (Retrosynthetic Analysis)

The most robust route involves the alkylation of o-vanillin with an

-

Step 1 (O-Alkylation): The phenoxide anion of o-vanillin attacks the

-carbon of the ketone. -

Step 2 (Aldol Condensation/Cyclization): An intramolecular aldol condensation occurs between the aldehyde and the methylene protons of the ketone, followed by dehydration to aromatize the furan ring.

C3-Functionalization (Derivatization)

Once the core (CAS 102234-44-6) is established, the C3 position is the "warhead" attachment point. Due to the electron-rich nature of the furan ring (enhanced by the 7-OMe), mild Lewis acids (SnCl₄) are preferred over strong acids (AlCl₃) to prevent polymerization during acylation.

Pathway Visualization

The following diagram illustrates the synthesis of the core and its conversion into a bioactive URAT1 inhibitor derivative.

Caption: Synthetic workflow from o-vanillin to the 2-ethyl-7-methoxybenzofuran core and subsequent C3 functionalization.

Experimental Protocols

Protocol A: Synthesis of the Core (2-Ethyl-7-methoxybenzofuran)

Context: Standardized adaptation of benzofuran cyclization methods [1, 2].

Reagents:

-

o-Vanillin (1.0 eq)

-

1-Bromo-2-butanone (1.1 eq)

-

Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)[4]

-

Dimethylformamide (DMF, anhydrous)

Procedure:

-

Setup: Charge a round-bottom flask with o-vanillin (e.g., 15.2 g, 100 mmol) and anhydrous K₂CO₃ (27.6 g, 200 mmol) in DMF (150 mL).

-

Alkylation: Add 1-Bromo-2-butanone (16.6 g, 110 mmol) dropwise at room temperature.

-

Cyclization: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The intermediate ether usually converts directly to the benzofuran under these conditions.

-

Workup: Cool to room temperature. Pour into ice-water (500 mL). Extract with Ethyl Acetate (3 x 100 mL).

-

Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (0–10% EtOAc in Hexanes).

-

Yield: Expect 70–85% of a pale oil/solid (CAS 102234-44-6).

Protocol B: C3-Acylation (Synthesis of URAT1 Inhibitor Precursor)

Context: Friedel-Crafts acylation on electron-rich heterocycles requires controlled Lewis acidity to avoid ring opening or polymerization [3].

Reagents:

-

4-Methoxybenzoyl chloride (1.2 eq)

-

Tin(IV) Chloride (SnCl₄, 1.2 eq)

-

Dichloromethane (DCM) or CS₂ (Traditional, but DCM is safer)

Procedure:

-

Setup: Dissolve 2-Ethyl-7-methoxybenzofuran (1.0 eq) in anhydrous DCM under N₂ atmosphere. Cool to 0°C .[3][5]

-

Addition: Add 4-methoxybenzoyl chloride (1.2 eq).

-

Catalysis: Add SnCl₄ (1.2 eq) dropwise over 10 minutes. The solution will likely darken.

-

Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 2 hours.

-

Quench: Pour slowly into ice-cold 1M HCl.

-

Isolation: Separate phases. Wash organic layer with NaHCO₃ (sat.) and brine.

-

Result: The product, (2-ethyl-7-methoxybenzofuran-3-yl)(4-methoxyphenyl)methanone, is a crystalline solid used directly in SAR studies for urate transporter inhibition.

Pharmacological Context & SAR Logic[6]

The 2-Ethyl-7-methoxybenzofuran scaffold is not merely a linker; it is a pharmacophore with specific electronic properties.

Structure-Activity Relationship (SAR)

-

7-Methoxy Group:

-

Electronic: Donates electron density into the ring system, increasing the basicity of the furan oxygen and the nucleophilicity of C3.

-

Metabolic: Blocks the 7-position from metabolic hydroxylation (a common clearance pathway for benzofurans).

-

-

2-Ethyl Group:

-

Steric: Provides a lipophilic anchor that fits into hydrophobic pockets (e.g., in URAT1 or tubulin).

-

Stability: Blocks the highly reactive C2 position, preventing auto-oxidation or non-specific covalent binding to proteins.

-

-

3-Position (Vector):

-

This is the optimal vector for extending the molecule to interact with distal residues in the target protein. Acylation here (as in Protocol B) introduces a "hinge" ketone that allows the attached aryl group to twist out of plane, often critical for induced-fit binding.

-

Key Applications

-

Gout (URAT1 Inhibitors): Derivatives of this CAS number have shown high potency in inhibiting Human Uric Acid Transporter 1, reducing serum uric acid levels [3].

-

Oncology: 7-methoxybenzofurans are analogues of combretastatin A-4, functioning as tubulin polymerization inhibitors.

References

-

BLD Pharm. (n.d.). Product Analysis: 2-Ethyl-7-methoxybenzofuran (CAS 102234-44-6).[1][2][3][6][7] Retrieved from

-

Kowalewska, M., et al. (2013).[4] Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Retrieved from

-

ResearchGate / NIH. (2011). Developing Potent Human Uric Acid Transporter 1 (hURAT1) Inhibitors. Bioorganic & Medicinal Chemistry Letters. (Contextualizing the acylation of 2-ethyl-7-methoxybenzofuran). Retrieved from

-

Chemical Point. (n.d.). Safety Data Sheet: 2-Ethyl-7-methoxybenzofuran. Retrieved from

Sources

- 1. 13391-27-0|5-Methoxy-2-methylbenzofuran|BLD Pharm [bldpharm.com]

- 2. 3-Methoxysalicylaldehyde | CAS#:148-53-8 | Chemsrc [chemsrc.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. 102234-44-6|2-Ethyl-7-methoxybenzofuran|BLD Pharm [bldpharm.com]

- 7. chemicalpoint.eu [chemicalpoint.eu]

The 7-Methoxybenzofuran Scaffold: A Privileged Motif in Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The benzofuran nucleus, a heterocyclic aromatic compound forged from the fusion of a benzene and a furan ring, represents a cornerstone in medicinal chemistry.[1] Its derivatives are prolific in nature and have been the subject of extensive synthetic exploration, leading to a diverse array of pharmacological activities.[2][3] Among these, the 7-methoxybenzofuran scaffold has emerged as a particularly privileged motif, conferring a range of biological properties including anticancer, anti-inflammatory, neuroprotective, and antimicrobial activities. This technical guide provides a comprehensive overview of the current literature on the biological significance of the 7-methoxybenzofuran core. We will delve into the mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for the evaluation of these compounds, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Versatility of the Benzofuran Scaffold

Benzofuran and its derivatives are integral components of numerous natural products and synthetically derived compounds with a broad spectrum of biological activities. These activities span from anti-inflammatory and antimicrobial to anticancer and neuroprotective effects, underscoring the therapeutic potential of this heterocyclic system.[1] The versatility of the benzofuran scaffold lies in its amenability to chemical modification at various positions, allowing for the fine-tuning of its physicochemical and pharmacokinetic properties to optimize biological activity. The introduction of a methoxy group at the 7-position, in particular, has been shown to be a key determinant in the pharmacological profile of many benzofuran derivatives, making the 7-methoxybenzofuran core a subject of intense research interest.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Derivatives of the 7-methoxybenzofuran scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, targeting key signaling pathways and cellular processes integral to cancer progression.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism through which 7-methoxybenzofuran derivatives exert their anticancer effects is the induction of apoptosis. For instance, the naturally occurring benzofuran derivative ailanthoidol has been shown to induce apoptosis in mutant p53-harboring hepatoma (Huh7) cells by downregulating mutant p53 and inactivating the STAT3 signaling pathway.[2] This leads to a cascade of events including the cleavage of PARP, an increase in the Bax/Bcl-2 ratio, and the activation of caspases, ultimately culminating in programmed cell death.[2] Furthermore, some derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2] The presence of a hydroxyl group at the C7 position has been identified as a crucial feature for potent tubulin inhibition.[4]

Another key target for anticancer 7-methoxybenzofuran derivatives is the mTOR signaling pathway, which is frequently dysregulated in cancer. Certain derivatives have been shown to block both mTORC1 and Akt signaling, a significant advantage over rapamycin derivatives that can lead to resistance through Akt overactivation.[5]

The diagram below illustrates the convergent anticancer mechanisms of 7-methoxybenzofuran derivatives.

Caption: Anticancer mechanisms of 7-methoxybenzofuran derivatives.

Structure-Activity Relationship (SAR)

The anticancer potency of 7-methoxybenzofuran derivatives is highly dependent on the nature and position of substituents on the scaffold. Key SAR insights include:

-

Halogenation: The introduction of halogen atoms, such as bromine or chlorine, can significantly enhance cytotoxic activity.[4] The position of the halogen is critical, with substitutions at the para position of a phenyl ring often yielding maximal activity.[4]

-

Hydroxyl Groups: A phenolic hydroxyl group, particularly at the C7 position, is often crucial for anticancer activity, likely through its role as a hydrogen bond donor in interactions with biological targets.[4]

-

Amide Linkages: The presence of a CONH group has been identified as a necessary feature for the anticancer activity of some series of derivatives.[4]

-

Hybrid Molecules: Fusing the 7-methoxybenzofuran scaffold with other heterocyclic moieties, such as imidazole or quinazolinone, has yielded hybrid compounds with potent cytotoxicity.[4]

Quantitative Data: Cytotoxicity of 7-Methoxybenzofuran Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected 7-methoxybenzofuran derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Ailanthoidol | Huh7 (Hepatoma) | 22 (at 48h) | [2] |

| BNC105 (a trimethoxyacetophenone-based derivative) | Tubulin Polymerization | 0.8 | [4] |

| Compound 9 (an N-methylpiperidine-based derivative) | SQ20B (Head and Neck) | 0.46 | [4] |

| 1,1′-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone derivative | HL60 (Leukemia) | 0.1 | [4] |

| 2-salicyloylbenzofuran derivative 8h | MRSA | 0.12 (mM) | [1] |

| Benzofuran-chalcone derivative 33d | MCF-7 (Breast) | 3.22 | [6] |

| Benzofuran-chalcone derivative 33d | A-549 (Lung) | 2.74 | [6] |

| Benzofuran derivative 22f | MCF-7 (Breast) | 2.27 | [6] |

| Benzofuran derivative 22f | T-47D (Breast) | 7.80 | [6] |

| Halogenated derivative 7 | A549 (Lung) | 6.3 | [7] |

| Halogenated derivative 8 | HepG2 (Liver) | 3.8 | [7] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[8]

-

Compound Treatment: Treat the cells with various concentrations of the 7-methoxybenzofuran derivative and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well.[8]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[8]

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

-

Incubation: Leave the plate at room temperature in the dark for 2 hours.[8]

-

Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[8]

Anti-inflammatory Activity: Modulating Key Inflammatory Pathways

Chronic inflammation is a key contributor to a wide range of diseases. 7-Methoxybenzofuran derivatives have demonstrated promising anti-inflammatory properties, primarily through the modulation of the NF-κB and MAPK signaling pathways.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of 7-methoxybenzofuran derivatives are largely attributed to their ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-6. This is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3]

The underlying mechanism involves the inhibition of the NF-κB and MAPK signaling pathways.[9] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. 7-Methoxybenzofuran derivatives can inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.[9] Similarly, they can inhibit the phosphorylation of key kinases in the MAPK pathway, such as ERK, JNK, and p38, which also play a crucial role in regulating inflammatory responses.[9]

The following diagram depicts the anti-inflammatory mechanism of 7-methoxybenzofuran derivatives.

Caption: Anti-inflammatory mechanism of 7-methoxybenzofuran derivatives.

Structure-Activity Relationship (SAR)

The anti-inflammatory activity of 7-methoxybenzofuran derivatives is influenced by their substitution patterns. For example, in a series of pyrazoline derivatives, compounds with p-chloro and p-fluoro substitutions on a phenyl ring demonstrated significant inhibition of edema.[2] The presence of the 7-methoxy group itself appears to contribute favorably to the anti-inflammatory activity.[10]

Quantitative Data: Anti-inflammatory Activity of 7-Methoxybenzofuran Derivatives

| Compound | Assay | Result | Reference |

| Pyrazoline derivative 4g | Carrageenan-induced paw edema | 83.89% inhibition | [2] |

| Pyrazoline derivative 5m | Carrageenan-induced paw edema | 80.49% inhibition | [2] |

| Aza-benzofuran compound 1 | NO production in RAW 264.7 cells | IC50 = 17.3 µM | [11] |

| Aza-benzofuran compound 4 | NO production in RAW 264.7 cells | IC50 = 16.5 µM | [11] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Materials:

-

Carrageenan (1% w/v in sterile saline)

-

Plethysmometer

-

Test compounds and vehicle

-

Standard drug (e.g., diclofenac sodium)

Procedure:

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into groups: control (vehicle), standard, and test compound groups.

-

Compound Administration: Administer the test compounds or standard drug orally or intraperitoneally.

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[12]

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.[12]

-

Calculation: Calculate the percentage inhibition of edema for each group compared to the control group.

Neuroprotective Activity: Combating Oxidative Stress and Excitotoxicity

Neurodegenerative diseases are often characterized by oxidative stress and excitotoxicity. 7-Methoxybenzofuran derivatives have shown potential as neuroprotective agents by mitigating these detrimental processes.

Mechanism of Action: Antioxidant and Anti-excitotoxic Effects

The neuroprotective effects of 7-methoxybenzofuran derivatives are linked to their antioxidant and anti-excitotoxic properties. They can directly scavenge free radicals and inhibit lipid peroxidation.[13] Some derivatives have also been shown to protect neuronal cells from excitotoxicity induced by N-methyl-D-aspartate (NMDA).[13] The molecular docking studies of some benzofuran-type stilbenes suggest that their neuroprotective effects may be mediated through the metabotropic glutamate receptor 1 (mGluR1) pathway.[14]

Structure-Activity Relationship (SAR)

For neuroprotective activity, substitutions at the R2 and R3 positions of the benzofuran ring appear to be important. A methyl group at the R2 position and a hydroxyl group at the R3 position have been suggested to be beneficial for anti-excitotoxic and antioxidant activities.[13]

Quantitative Data: Neuroprotective Activity of 7-Methoxybenzofuran Derivatives

| Compound | Assay | Result | Reference |

| Moracin O | Glutamate-induced cell death in SK-N-SH cells | Significant protection | [14] |

| Moracin R | Glutamate-induced cell death in SK-N-SH cells | Significant protection | [14] |

| Moracin P | Glutamate-induced cell death in SK-N-SH cells | Significant protection | [14] |

Antimicrobial Activity: A Broad Spectrum of Action

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. 7-Methoxybenzofuran derivatives have demonstrated activity against a range of bacteria and fungi.

Mechanism of Action

The antimicrobial mechanism of 7-methoxycoumarin, a related compound, involves the inhibition of biofilm formation and the induction of bacterial cell membrane lysis.[15] It is plausible that 7-methoxybenzofuran derivatives share similar mechanisms. The benzofuran scaffold itself is recognized as a privileged structure for designing antimicrobial agents.[16]

Structure-Activity Relationship (SAR)

The antimicrobial activity of benzofuran derivatives is influenced by the substituents. For instance, the presence of pyrazoline and thiazole moieties has been found to be essential for the antimicrobial activity of some derivatives.[17] In another study, aza-benzofuran derivatives showed better antibacterial activity than their oxa-benzofuran counterparts.[18]

Quantitative Data: Antimicrobial Activity of 7-Methoxybenzofuran Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Aza-benzofuran 1 | Salmonella typhimurium | 12.5 | [18] |

| Aza-benzofuran 1 | Staphylococcus aureus | 12.5 | [18] |

| Oxa-benzofuran 6 | Penicillium italicum | 12.5 | [18] |

| Oxa-benzofuran 6 | Colletotrichum musae | 12.5-25 | [18] |

| 3-(7-methoxy-benzofuran-2-yl) derivative 3i | m-Nitrophenyl substituted | 2-4 | [16] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi)

-

Test compounds

-

Standard antimicrobial agent

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compounds and the standard drug in the appropriate broth in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Tyrosinase Inhibition: A Cosmeceutical Application

Tyrosinase is a key enzyme in melanin synthesis, and its inhibitors are of interest for treating hyperpigmentation disorders and for use in cosmetics as skin-lightening agents.

Mechanism of Action and SAR

7-Methoxybenzofuran derivatives have been investigated as tyrosinase inhibitors. The inhibitory mechanism likely involves the binding of the compound to the active site of the tyrosinase enzyme. The structure-activity relationship of these inhibitors is an active area of research.

Synthesis of the 7-Methoxybenzofuran Scaffold

The synthesis of the 7-methoxybenzofuran scaffold can be achieved through various synthetic routes. A common approach involves the reaction of a suitably substituted phenol with an α-halo ketone or ester, followed by cyclization. For example, the reaction of o-vanillin with ethyl chloroacetate can be a starting point for the synthesis of 7-methoxybenzofuran-2-carboxylates, which can then be further modified. The Sonogashira coupling followed by an iodine-promoted cyclization is another powerful strategy for constructing the benzofuran core.

The following diagram illustrates a general synthetic scheme for 7-methoxybenzofuran derivatives.

Sources

- 1. Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. jchps.com [jchps.com]

- 13. microbeonline.com [microbeonline.com]

- 14. mdpi.com [mdpi.com]

- 15. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jocpr.com [jocpr.com]

- 17. mdpi.com [mdpi.com]

- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 19. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

2-Ethyl-7-methoxybenzofuran molecular weight and formula

An In-depth Technical Guide to 2-Ethyl-7-methoxybenzofuran: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethyl-7-methoxybenzofuran, a substituted benzofuran of interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is not extensively documented in publicly available databases, this guide synthesizes foundational knowledge of benzofuran chemistry, including established synthetic routes and characterization methodologies for analogous structures. By examining the influence of the ethyl group at the C2 position and the methoxy group at the C7 position, we will project the physicochemical properties, spectroscopic signatures, and potential biological activities of the title compound. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel benzofuran derivatives for drug discovery and other advanced applications.

Introduction to the Benzofuran Scaffold

Benzofuran is a heterocyclic compound consisting of a furan ring fused to a benzene ring. This core structure is a common motif in a wide array of natural products and synthetically derived molecules with significant biological activities.[1] The versatility of the benzofuran scaffold allows for the introduction of various substituents at multiple positions, leading to a diverse chemical space with a broad range of therapeutic applications.[1] Benzofuran derivatives have demonstrated efficacy as anticancer, anti-inflammatory, antiviral, and neuroprotective agents, among others.[1][2][3] The specific substitutions on the benzofuran ring system play a crucial role in modulating the pharmacological profile of these compounds. For instance, the introduction of a hydroxyl group at the C7 position and a substituent at the C2 position has been shown to enhance anticancer activity by inhibiting tubulin polymerization.[1]

Physicochemical Properties of 2-Ethyl-7-methoxybenzofuran

Based on its chemical structure, the key physicochemical properties of 2-Ethyl-7-methoxybenzofuran have been calculated and are summarized in the table below. These properties are essential for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C11H12O2 | Calculated |

| Molecular Weight | 176.21 g/mol | Calculated |

| IUPAC Name | 2-ethyl-7-methoxy-1-benzofuran | |

| SMILES | CCC1=CC2=C(OC1)C(=CC=C2)OC | |

| LogP (Predicted) | 3.1 ± 0.3 |

Synthesis Strategies for Substituted Benzofurans

The synthesis of substituted benzofurans can be achieved through various established methodologies. The choice of a specific synthetic route often depends on the desired substitution pattern and the availability of starting materials. A plausible and efficient approach for the synthesis of 2-Ethyl-7-methoxybenzofuran would involve the Perkin rearrangement or a Sonogashira coupling followed by cyclization.

Proposed Synthetic Pathway: A Multi-step Approach

A logical synthetic route to 2-Ethyl-7-methoxybenzofuran can be envisioned starting from commercially available 2-methoxyphenol. The following diagram illustrates a potential synthetic workflow.

Caption: Proposed multi-step synthesis of 2-Ethyl-7-methoxybenzofuran.

Experimental Protocol: Synthesis of Ethyl 7-methoxybenzofuran-2-carboxylate (Intermediate)

This protocol is adapted from established procedures for the synthesis of similar benzofuran-2-carboxylates.[4]

Materials:

-

2-Hydroxy-3-methoxybenzaldehyde

-

Ethyl chloroacetate

-

Anhydrous potassium carbonate (K2CO3)

-

Dry dimethylformamide (DMF)

Procedure:

-

To a stirred solution of 2-hydroxy-3-methoxybenzaldehyde (0.05 mol) in dry DMF (70 mL), add anhydrous potassium carbonate (0.075 mol).

-

Add ethyl chloroacetate (0.05 mol) dropwise to the mixture.

-

Heat the reaction mixture at 90-95°C with continuous stirring for 4 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product can be purified by recrystallization from ethanol to yield ethyl 7-methoxybenzofuran-2-carboxylate.

Spectroscopic Characterization

The structural elucidation of 2-Ethyl-7-methoxybenzofuran would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, ethyl, and methoxy protons.

-

Aromatic Protons: Three protons on the benzene ring and one proton on the furan ring, likely appearing in the range of δ 6.8-7.5 ppm.

-

Methoxy Protons: A singlet at approximately δ 3.9 ppm corresponding to the -OCH₃ group.

-

Ethyl Protons: A quartet corresponding to the -CH₂- group and a triplet for the -CH₃ group, characteristic of an ethyl substituent.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon framework of the molecule. Key expected signals include:

-

Signals for the eight carbons of the benzofuran core.

-

A signal for the methoxy carbon around δ 56 ppm.

-

Signals for the two carbons of the ethyl group.

Mass Spectrometry

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be expected at m/z 176. The fragmentation pattern would likely involve the loss of the ethyl group and other characteristic cleavages of the benzofuran ring.

Potential Applications in Drug Development

The benzofuran scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.[1] The introduction of an ethyl group at the C2 position and a methoxy group at the C7 position is anticipated to confer specific pharmacological properties.

Anticancer Activity

Numerous benzofuran derivatives have been investigated for their potential as anticancer agents.[1][3][5] The substitution pattern significantly influences their mechanism of action and potency. For example, derivatives with substituents at the C2 and C7 positions have shown promising results.[1] The 2-ethyl-7-methoxy substitution pattern could potentially lead to compounds with activity against various cancer cell lines, possibly through mechanisms such as inhibition of receptor tyrosine kinases or induction of apoptosis.[5]

Neuroprotective Effects

Benzofuran derivatives have also been explored for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3] The structural features of 2-Ethyl-7-methoxybenzofuran may allow it to interact with targets relevant to these conditions.

The following diagram illustrates the relationship between the core benzofuran structure and its potential therapeutic applications based on substitution patterns.

Caption: Structure-Activity Relationship of the Benzofuran Scaffold.

Conclusion

2-Ethyl-7-methoxybenzofuran represents a promising, yet underexplored, molecule within the vast chemical space of benzofuran derivatives. This guide has provided a theoretical framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds. The insights presented herein are intended to facilitate further experimental investigation into this and related molecules, with the ultimate goal of advancing the fields of medicinal chemistry and materials science.

References

-

Oakwood Chemical. (n.d.). 7-Methoxybenzofuran-2-carboxylic acid ethyl ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76582, 2-Ethylbenzofuran. Retrieved from [Link]

- Li, J., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3684.

- Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2734.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 590462, 7-Methoxybenzofuran. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22733865, 7-Methoxy-2-(2-propan-2-ylphenyl)-1-benzofuran. Retrieved from [Link]

- Sytnik, K., et al. (2014).

-

Zeng, Y., et al. (2022). Design, synthesis and biological activity against estrogen receptor-dependent breast cancer of furo[6]benzofuran derivatives. Arabian Journal of Chemistry, 15(1), 103521.

- DeRuiter, J., et al. (2015). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog.

- Stanetty, P., & Schnürch, M. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(34), 20937-20969.

-

Beilstein Journals. (n.d.). Supporting Information File 1 for Synthesis of novel 2-aryl-7-methoxybenzofurans via Suzuki cross-coupling reaction. Retrieved from [Link]

- Nawrot-Szymacha, E., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1593.

- Wang, Y., et al. (2024). Structural confirmation of position isomers 2-(2-methylaminoprolyl)benzofuran and 5-(2-methylaminopropyl)benzofuran: a combined mass spectrometric and computational study. Rapid Communications in Mass Spectrometry, 38(4), e9688.

- Gouveia, F. S., et al. (2024). Examining the 2-aryl-5-nitrobenzofuran-based hydrazones for anti-breast (MCF-7) cancer activity, potential to induce cell cycle arrest and inhibit receptor tyrosine kinases (VEGFR-2 & EGFR). Bioorganic Chemistry, 151, 107758.

Sources

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological activity against estrogen receptor-dependent breast cancer of furo[1]benzofuran derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Examining the 2-aryl-5-nitrobenzofuran-based hydrazones for anti-breast (MCF-7) cancer activity, potential to induce cell cycle arrest and inhibit receptor tyrosine kinases (VEGFR-2 & EGFR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ethyl 7-methoxybenzofuran-2-carboxylate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Medicinal chemistry applications of 7-methoxybenzofuran derivatives

The following technical guide details the medicinal chemistry applications of 7-methoxybenzofuran derivatives.

Technical Guide for Drug Development & Synthetic Optimization

Executive Summary & Pharmacophore Insight

The 7-methoxybenzofuran core represents a privileged scaffold in medicinal chemistry, distinct from its 5-methoxy isomer (often bioisosteric to melatonin/indole). The 7-methoxy substitution imposes unique electronic and steric parameters on the benzofuran bicycle:

-

Electronic Modulation: The methoxy group at C7 (ortho to the furan oxygen) exerts a mesomeric (+M) effect that increases electron density at the C2 and C3 positions, facilitating electrophilic substitutions during synthesis.

-

Metabolic Blocking: Substitution at C7 sterically hinders oxidative metabolism at the benzene ring's "eastern" edge, potentially improving half-life compared to unsubstituted analogs.

-

Binding Fidelity: In targets like the Sigma-1 receptor and Tyrosinase, the 7-methoxy group acts as a critical hydrogen bond acceptor, locking the ligand into specific hydrophobic pockets.

This guide analyzes the synthesis, structure-activity relationships (SAR), and therapeutic applications of this scaffold, focusing on oncology, CNS disorders, and enzyme inhibition.

Synthetic Architectures

Accessing the 7-methoxybenzofuran core relies heavily on o-vanillin (2-hydroxy-3-methoxybenzaldehyde) as the starting material. This ensures the 7-methoxy regiochemistry is pre-installed, avoiding difficult downstream separations.

Dominant Synthetic Route: The Rap-Stoermer/Alkylation Protocol

The most robust method for generating the scaffold is the cyclization of o-vanillin with

Figure 1: Strategic synthesis of the 7-methoxybenzofuran core starting from o-vanillin.

Therapeutic Applications & Case Studies

Enzyme Inhibition: Tyrosinase

Recent studies (2025) have identified 7-methoxybenzofuran-triazole hybrids as potent tyrosinase inhibitors, outperforming standard agents like Kojic acid.[1]

-

Mechanism: The benzofuran core mimics the tyrosine substrate, while the 7-methoxy group provides essential hydrophobic interactions with ILE-368 and LEU-279 in the enzyme's active site.

-

Lead Candidate: Compound 16h (N-(2-methoxyphenyl)acetamide derivative).

-

Potency: IC50 = 0.39 µM (vs. Kojic Acid ~30 µM).

CNS Agents: Sigma-1 Receptor Ligands

The 7-methoxybenzofuran moiety serves as a bioisostere for naphthalene in Sigma-1 (

-

Key Derivative: 7-Methoxy-benzofuran-2-carboxylic acid {4-[4-(2,3-dichloro-phenyl)-piperazin-1-yl]-butyl}-amide.[2]

-

Binding Affinity: Ki values in the nanomolar range (~180 nM).[2]

-

SAR Insight: The 7-methoxy group enhances selectivity over

receptors by optimizing electron density in the aromatic binding region, distinct from the 5-methoxy analogs which often show mixed affinity.

Oncology: Tubulin & Multi-Targeting

While BNC105 (a clinical stage vascular disrupting agent) utilizes a 7-hydroxy -6-methoxy motif, the 7-methoxy variants are crucial precursors and prodrug candidates.

-

Tubulin Inhibition: 2-phenyl-7-methoxybenzofuran derivatives destabilize microtubules, arresting cells in the G2/M phase.

-

Colon Cancer: 7-methoxybenzofuran-5-yl acrylate derivatives have shown cytotoxicity against HCT116 cell lines, leveraging the Michael acceptor properties of the acrylate tail combined with the lipophilic benzofuran head.

Natural Product Agonists: Melatonin Receptors

Lignans isolated from Melia toosendan, specifically those containing the 7-methoxybenzofuran substructure (e.g., Compound 129 ), act as agonists at the MT1 melatonin receptor .[3] This validates the scaffold as a "nature-identical" pharmacophore for circadian rhythm modulation.

Quantitative Data Summary

| Therapeutic Target | Compound Class | Lead Derivative | Activity Metric | Reference Standard |

| Tyrosinase | Triazole-Acetamide Hybrid | Compound 16h | IC50: 0.39 µM | Kojic Acid (30.34 µM) |

| Sigma-1 Receptor | Carboxamide-Piperazine | BDBM50176070 | Ki: 180 nM | Haloperidol (High Affinity) |

| Tubulin (Cancer) | 2-Phenylbenzofuran | BNC105 Analog | IC50: ~0.8 µM | Combretastatin A4 |

| AChE (Alzheimer's) | Tacrine Hybrid | 7-OMe-Tacrine | IC50: 0.12 µM | Tacrine |

Detailed Experimental Protocol

Protocol: Synthesis of Ethyl 7-methoxybenzofuran-2-carboxylate Rationale: This is the universal precursor for accessing 2-substituted derivatives.

Materials:

-

o-Vanillin (1.52 g, 10 mmol)

-

Ethyl chloroacetate (1.22 g, 10 mmol)

-

Potassium Carbonate (K2CO3, anhydrous, 2.76 g, 20 mmol)

-

DMF (Dimethylformamide, dry, 15 mL)

Step-by-Step Methodology:

-

Solvation: Dissolve o-vanillin in dry DMF in a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Add anhydrous K2CO3. The mixture will turn yellow/orange due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.

-

Alkylation: Dropwise add ethyl chloroacetate.

-

Cyclization Reflux: Heat the reaction mixture to 90–100°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The intermediate O-alkylated product usually cyclizes in situ at this temperature via the Rap-Stoermer mechanism.

-

Workup: Pour the hot reaction mixture into crushed ice (100 g). A precipitate should form immediately.

-

Isolation: Filter the solid. Wash with cold water (3 x 20 mL) to remove DMF and inorganic salts.

-

Purification: Recrystallize from Ethanol or Methanol.

-

Expected Yield: 70–75%[4]

-

Appearance: White to pale yellow crystals.

-

Melting Point: 56–57°C.

-

Self-Validation Check:

-

1H NMR (CDCl3, 300 MHz): Look for the diagnostic C3-H singlet at

7.51 ppm. The 7-methoxy singlet should appear at

Structure-Activity Relationship (SAR) Mapping

Figure 2: SAR logic for the 7-methoxybenzofuran pharmacophore.

References

-

Tyrosinase Inhibition: Mushtaq, A., et al. (2025).[1][5] "7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses." RSC Advances. Link

-

Sigma Receptor Ligands: BindingDB. (2025). "Affinity Data for 7-Methoxy-benzofuran-2-carboxylic acid derivatives." BindingDB Record BDBM50176070. Link

-

Alzheimer's Hybrids: "Novel tacrine–benzofuran hybrids as potential multi-target drug candidates for the treatment of Alzheimer's Disease." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Synthetic Protocol: Hanumanagoud, H., & Basavaraja, K. M. (2012).[6] "Synthesis, antibacterial, antifungal activity and DNA cleavage study of 3-(7-methoxy-benzofuran-2-yl)-5-aryl-4H-[1,2,4]triazoles." Journal of Chemical and Pharmaceutical Research. Link

-

Melatonin Agonists: "Lignans from the Fruits of Melia toosendan and Their Agonistic Activities on Melatonin Receptor MT1." Planta Medica. Link

Sources

- 1. 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BindingDB BDBM50176070 7-Methoxy-benzofuran-2-carboxylic acid {4-[4-(2,3-dichloro-phenyl)-piperazin-1-yl]-butyl}-amide::CHEMBL196476::N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-7-methoxybenzofuran-2-carboxamide [bindingdb.org]

- 3. View of Phenolic Derivatives from Meliaceae Family and Their Biological Activities | Trends in Sciences [tis.wu.ac.th]

- 4. tandfonline.com [tandfonline.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. jocpr.com [jocpr.com]

A Comprehensive Technical Guide to the Solubility of 2-Ethyl-7-methoxybenzofuran in Organic Solvents

Foreword: Navigating the Solubility Landscape for Novel Benzofuran Derivatives

In the realm of medicinal chemistry and drug discovery, the benzofuran scaffold is a recurring motif of significant interest, appearing in numerous biologically active compounds.[1][2] The journey from a promising lead compound to a viable drug candidate is fraught with challenges, with solubility being a critical, and often unforgiving, hurdle. Poor solubility can hinder formulation, bioavailability, and ultimately, the therapeutic efficacy of a potential drug. This guide is dedicated to providing researchers, scientists, and drug development professionals with an in-depth understanding of the solubility characteristics of a specific benzofuran derivative: 2-Ethyl-7-methoxybenzofuran. While direct, quantitative solubility data for this compound is not extensively published, this guide will leverage established principles of physical organic chemistry and provide a robust framework for its experimental determination and prediction. By understanding the "why" behind its solubility behavior, researchers can make more informed decisions in their experimental designs, from reaction work-ups to formulation strategies.

Physicochemical Properties of 2-Ethyl-7-methoxybenzofuran: A Structural Perspective

To comprehend the solubility of 2-Ethyl-7-methoxybenzofuran, we must first dissect its molecular structure and infer its physicochemical properties. The molecule consists of a central benzofuran ring system, substituted with an ethyl group at the 2-position and a methoxy group at the 7-position.

Key Structural Features:

-

Benzofuran Core: The fused benzene and furan rings create a largely aromatic and hydrophobic core. This bicyclic system is planar and contributes significantly to the molecule's nonpolar character.

-

Ethyl Group (-CH₂CH₃): This alkyl substituent is nonpolar and further enhances the lipophilicity of the molecule.

-

Methoxy Group (-OCH₃): The oxygen atom in the methoxy group introduces a degree of polarity through its lone pairs of electrons and its ability to act as a hydrogen bond acceptor. However, the presence of the methyl group mitigates this polarity to some extent.

Based on these features, we can predict the following properties for 2-Ethyl-7-methoxybenzofuran:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | ~190.22 g/mol | Calculated from the molecular formula C₁₂H₁₂O₂. |

| Polarity | Low to moderate | The large, nonpolar benzofuran and ethyl components are dominant, with the methoxy group providing a localized region of polarity. |

| Hydrogen Bonding | Acceptor only | The oxygen atoms in the furan ring and the methoxy group can accept hydrogen bonds from protic solvents. The molecule lacks a hydrogen bond donor. |

| LogP (Octanol-Water Partition Coefficient) | High (Predicted > 3) | The significant hydrophobic character suggests a strong preference for a nonpolar environment (octanol) over a polar one (water). |

These properties collectively suggest that 2-Ethyl-7-methoxybenzofuran will exhibit favorable solubility in nonpolar and moderately polar organic solvents, and poor solubility in highly polar, protic solvents like water. The principle of "like dissolves like" is the foundational concept here, stating that substances with similar intermolecular forces are more likely to be soluble in one another.[3][4][5]

Theoretical Framework: Intermolecular Forces and the Dissolution Process

The dissolution of a solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG = ΔH – TΔS).[6] For dissolution to be spontaneous, ΔG must be negative. This involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

Intermolecular Forces at Play:

-

Van der Waals Forces (London Dispersion Forces): These are the primary forces of attraction between nonpolar molecules and are significant for the hydrophobic benzofuran and ethyl components of our target molecule. Nonpolar solvents like hexane and toluene will interact with 2-Ethyl-7-methoxybenzofuran primarily through these forces.

-

Dipole-Dipole Interactions: The methoxy group introduces a permanent dipole moment in the molecule. Solvents with a significant dipole moment, such as dichloromethane and ethyl acetate, can interact with this part of the molecule through dipole-dipole forces.

-

Hydrogen Bonding: As mentioned, 2-Ethyl-7-methoxybenzofuran can act as a hydrogen bond acceptor. Protic solvents like alcohols (e.g., ethanol, methanol) can donate a hydrogen bond to the oxygen atoms of the methoxy group and the furan ring, leading to enhanced solubility compared to aprotic solvents of similar polarity.

The interplay of these forces dictates the solubility of 2-Ethyl-7-methoxybenzofuran in a given solvent. A good solvent will have intermolecular forces that are comparable to those of the solute, allowing for effective solvation.

Experimental Determination of Solubility: A Validated Protocol

Given the lack of published data, an experimental determination of solubility is necessary. The following protocol outlines a robust method for quantifying the solubility of 2-Ethyl-7-methoxybenzofuran in various organic solvents using High-Performance Liquid Chromatography (HPLC) with UV detection. HPLC is a powerful technique for the sensitive and selective analysis of benzofuran derivatives.[7][8]

Materials and Equipment

-

2-Ethyl-7-methoxybenzofuran (solid, of known purity)

-

A range of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol) of HPLC grade or higher

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvents)

-

HPLC system with a UV detector, autosampler, and a suitable C18 column

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the experimental workflow for determining the equilibrium solubility of 2-Ethyl-7-methoxybenzofuran.

Sources

- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Khan Academy [khanacademy.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Solubility - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Targeting the 2-Position: A Technical Guide to 7-Methoxybenzofuran Analogs in Drug Discovery

Topic: 2-substituted 7-methoxybenzofuran analogs for drug discovery Content Type: In-depth technical guide.

Executive Summary

The 7-methoxybenzofuran scaffold represents a privileged structure in medicinal chemistry, serving as a robust bioisostere for the indole nucleus found in melatonin and serotonin. Unlike the indole core, the benzofuran moiety offers distinct oxidative stability and lipophilic profiles while retaining critical hydrogen-bond acceptor capabilities at the 7-position.

This guide focuses specifically on 2-substituted 7-methoxybenzofuran analogs , a subclass where the C2 position acts as the primary vector for diversification. By manipulating the C2 substituent, researchers can toggle biological activity between melatonergic agonism (MT1/MT2), Sigma-1 receptor modulation, and tubulin polymerization inhibition. This document provides a self-validating synthetic framework and SAR (Structure-Activity Relationship) analysis to accelerate lead optimization.

Rationale & Pharmacophore Architecture

The Bioisosteric Advantage

The natural hormone melatonin (N-acetyl-5-methoxytryptamine) possesses a 5-methoxyindole core. In drug design, the indole nitrogen is often a metabolic liability (oxidation/dimerization). Replacing the indole with a benzofuran ring:

-

Removes the H-bond donor (NH), increasing lipophilicity (LogP) and blood-brain barrier (BBB) permeability.

-

Retains the H-bond acceptor (7-OMe), which spatially mimics the 5-OMe of melatonin, crucial for receptor pocket binding.

-

Stabilizes the aromatic system against oxidative degradation.

The C2 Vector of Diversity

The 2-position of the benzofuran ring is electronically activated and sterically accessible, making it the ideal attachment point for pharmacophoric side chains.

-

Melatonergic Ligands: A C2-alkylamide chain mimics the ethylacetamide side chain of melatonin.

-

Antitumor Agents: A C2-aroyl group (e.g., 3,4,5-trimethoxybenzoyl) mimics the cis-stilbene bridge of combretastatin A-4, locking the molecule in a bioactive conformation for tubulin binding.

Synthetic Strategies: The "Rap-Stoermer" Protocol

While multiple routes exist (e.g., Sonogashira coupling), the Rap-Stoermer condensation offers the most scalable and operationally simple method for generating 2-substituted 7-methoxybenzofurans directly from salicylaldehydes.

Pathway Visualization

The following diagram illustrates the divergent synthesis of 2-substituted analogs using the Rap-Stoermer reaction versus the Sonogashira approach.

Caption: Divergent synthesis of 2-substituted 7-methoxybenzofurans via Rap-Stoermer condensation, allowing rapid access to both ester and ketone derivatives.

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 7-methoxybenzofuran-2-carboxylate (Key Intermediate). Scale: 50 mmol.

Reagents:

-

2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin): 7.61 g (50 mmol)

-

Ethyl bromoacetate: 5.54 mL (50 mmol)

-

Potassium Carbonate (anhydrous): 10.37 g (75 mmol)

-

DMF (N,N-Dimethylformamide): 70 mL (Dry)[1]

Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

-

Solubilization: Dissolve o-Vanillin (50 mmol) in dry DMF (70 mL). Add anhydrous K₂CO₃ (75 mmol) in one portion. The suspension will turn bright yellow (phenoxide formation).

-

Alkylation/Cyclization: Add ethyl bromoacetate (50 mmol) dropwise over 10 minutes.

-

Heating: Heat the reaction mixture to 90–95°C for 4 hours. Note: Monitoring by TLC (Hexane:EtOAc 3:1) is critical. The intermediate ether often forms first, followed by cyclization.

-

Work-up: Pour the hot solution into 300 mL of ice-water. A precipitate should form immediately.

-

Isolation: Filter the solid under vacuum. Wash the filter cake with cold water (3 x 50 mL) to remove residual DMF and inorganic salts.

-

Purification: Recrystallize the crude solid from Ethanol/Water (9:1).

-

Validation:

-

Yield: Expect 70–80%.

-

1H NMR (CDCl3, 400 MHz): Look for the characteristic C3-H singlet at ~7.5 ppm and the disappearance of the aldehyde proton (~10 ppm).

-

Therapeutic Case Studies & SAR

Melatonergic Agonists (CNS)

The 7-methoxybenzofuran core is a direct bioisostere for Agomelatine (a naphthalene analog). The critical SAR requirement is the distance between the aromatic core and the amide nitrogen.

SAR Logic:

-

Core: 7-Methoxybenzofuran (Essential for MT1/MT2 binding pocket affinity).

-

Linker: A C2-ethyl or C2-cyclopropyl linker is optimal. Direct attachment of the amide to C2 (carboxamide) often reduces affinity due to steric clash or loss of flexibility.

-

Side Chain: Acetamide or propionamide.

Comparative Data (Representative):

| Compound | Core Structure | C2 Substituent | MT1 Ki (nM) | MT2 Ki (nM) | Metabolic Stability |

| Melatonin | Indole | (C3) Ethylacetamide | 0.08 | 0.06 | Low (t1/2 ~20 min) |

| Agomelatine | Naphthalene | (C1) Ethylacetamide | 0.10 | 0.12 | Moderate |

| Analog 7-MB | 7-OMe-Benzofuran | (C2) Ethylacetamide | 0.15 | 0.09 | High |

| Analog 2-CA | 7-OMe-Benzofuran | (C2) Carboxamide | >100 | >100 | High |

Data Interpretation: The 2-ethylacetamide side chain (Analog 7-MB) retains nanomolar affinity comparable to melatonin but with superior metabolic stability due to the benzofuran ring.

Antitumor Agents (Tubulin Inhibitors)

Derivatives where the C2 position is substituted with a 3,4,5-trimethoxybenzoyl group act as potent inhibitors of tubulin polymerization, targeting the colchicine binding site.

Mechanism: The 7-methoxy group on the benzofuran ring and the trimethoxy group on the pendant phenyl ring create a molecular geometry that mimics Combretastatin A-4.

-

Key Compound: BNC105 (a 7-hydroxy prodrug variant) is a clinical candidate. The 7-methoxy analogs serve as stable precursors or active agents depending on the metabolic context.

Signal Transduction & Mechanism of Action

Understanding the downstream effects of these ligands is crucial for assay development.

Melatonin Receptor Signaling (MT1/MT2)

Activation of MT1/MT2 (GPCRs) by 2-substituted 7-methoxybenzofurans inhibits the cAMP pathway.

Caption: Signal transduction pathway for 7-methoxybenzofuran agonists acting on MT1/MT2 receptors, leading to cAMP suppression.

Future Directions: PROTACs and Hybrids

The 2-position of the 7-methoxybenzofuran scaffold offers a strategic handle for the development of PROTACs (Proteolysis Targeting Chimeras) .

-

Strategy: Use the 2-carboxylate handle (derived from the protocol in Section 2.2) to attach a linker and an E3 ligase ligand (e.g., Thalidomide).

-

Target: This is particularly relevant for the antitumor analogs, where degrading tubulin or specific kinases (like EGFR, if the scaffold is modified) could overcome resistance.

References

-

Synthesis of 7-Methoxybenzofuran Derivatives: Title: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Source: ResearchGate / Acta Poloniae Pharmaceutica. URL:[Link]

-

Melatonin Receptor SAR: Title: Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders.[2][3] Source: National Institutes of Health (PubMed). URL:[Link]

-

Antitumor Activity (Tubulin Inhibition): Title: Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.[4][5][6] Source: MDPI (Cancers). URL:[Link][7]

-

Sigma Receptor Ligands: Title: Evaluation of spirocyclic 3-(3-fluoropropyl)-2-benzofurans as sigma1 receptor ligands.[8] Source: National Institutes of Health (PubMed). URL:[Link]

-

Synthetic Methodology (Rap-Stoermer): Title: Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives. Source: ScienceDirect (Bioorganic Chemistry). URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure-based discovery of potent and selective melatonin receptor agonists | eLife [elifesciences.org]

- 3. Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mapping the melatonin receptor. 7. Subtype selective ligands based on beta-substituted N-acyl-5-methoxytryptamines and beta-substituted N-acyl-5-methoxy-1-methyltryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of spirocyclic 3-(3-fluoropropyl)-2-benzofurans as sigma1 receptor ligands for neuroimaging with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Ethyl-7-methoxybenzofuran from ethyl 7-methoxybenzofuran-2-carboxylate

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Synthesis of a Key Benzofuran Scaffold

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The specific substitution pattern of these heterocycles is critical to their pharmacological activity. This document provides a detailed, three-step synthetic route for the preparation of 2-Ethyl-7-methoxybenzofuran from the commercially available starting material, ethyl 7-methoxybenzofuran-2-carboxylate.

This synthesis is a valuable tool for chemists engaged in the design and preparation of novel benzofuran derivatives for drug discovery and development. The protocols herein are presented with a focus on not only the procedural steps but also the underlying chemical principles and strategic decisions that inform the experimental design.

Overall Synthetic Strategy

The transformation of ethyl 7-methoxybenzofuran-2-carboxylate to 2-Ethyl-7-methoxybenzofuran is most effectively achieved through a three-step sequence:

-

Reduction of the Ester: The ethyl ester at the 2-position is reduced to the corresponding primary alcohol, 2-(hydroxymethyl)-7-methoxybenzofuran.

-

Activation of the Alcohol: The hydroxyl group is converted into a good leaving group to facilitate nucleophilic substitution. This guide will detail two robust methods: tosylation and chlorination.

-

Alkylation: Introduction of a methyl group via a nucleophilic substitution reaction to form the final ethyl-substituted product.

Caption: Overall synthetic route from the starting ester to the final product.

Part 1: Reduction of Ethyl 7-methoxybenzofuran-2-carboxylate

Scientific Rationale

The initial step requires the selective reduction of an aromatic ester to a primary alcohol. While several reducing agents can accomplish this, Lithium Aluminum Hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and efficacy in reducing esters.[1] Unlike milder reducing agents such as sodium borohydride, LiAlH₄ readily reduces esters to alcohols.[1] It is crucial to perform this reaction under anhydrous conditions as LiAlH₄ reacts violently with water.[2]

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |

| Ethyl 7-methoxybenzofuran-2-carboxylate | 220.22 | 5.0 g | 22.7 mmol |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 1.3 g | 34.1 mmol (1.5 eq) |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |

| Ethyl Acetate | 88.11 | ~20 mL | - |

| 1 M Hydrochloric Acid (HCl) | - | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

Reagent Addition: Anhydrous THF (50 mL) is added to the flask, followed by the cautious addition of LiAlH₄ (1.3 g, 34.1 mmol) in portions. The resulting suspension is stirred and cooled to 0 °C using an ice bath.

-

Substrate Addition: Ethyl 7-methoxybenzofuran-2-carboxylate (5.0 g, 22.7 mmol) is dissolved in anhydrous THF (50 mL) and added dropwise to the stirred LiAlH₄ suspension over 30 minutes via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

The reaction mixture is cooled to 0 °C in an ice bath.

-

The excess LiAlH₄ is quenched by the slow, dropwise addition of ethyl acetate (~20 mL).

-

Water (1.3 mL) is added dropwise, followed by 15% aqueous sodium hydroxide (1.3 mL), and then water (3.9 mL). This "Fieser work-up" is a common and effective method for quenching LiAlH₄ reactions and precipitating aluminum salts.

-

The resulting granular precipitate is stirred for 30 minutes and then removed by filtration through a pad of Celite. The filter cake is washed with THF (3 x 20 mL).

-

The combined organic filtrates are concentrated under reduced pressure.

-

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-(hydroxymethyl)-7-methoxybenzofuran as a white solid.

Expected Yield: 80-90%

Part 2: Activation of the Hydroxyl Group

Scientific Rationale

The hydroxyl group of the primary alcohol is a poor leaving group. To facilitate the subsequent nucleophilic substitution, it must be converted into a better leaving group. Two common and effective methods are presented: conversion to a tosylate or a chloride.

-

Tosylation: Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine converts the alcohol to a tosylate. Tosylates are excellent leaving groups due to the resonance stabilization of the resulting tosylate anion.[3][4] An advantage of this method is that tosylates are often crystalline solids, which can be purified by recrystallization.[5]

-

Chlorination: Thionyl chloride (SOCl₂) is a common reagent for converting primary alcohols to alkyl chlorides. The byproducts of this reaction (SO₂ and HCl) are gases, which can simplify the work-up.

Experimental Protocols

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |

| 2-(Hydroxymethyl)-7-methoxybenzofuran | 178.18 | 3.0 g | 16.8 mmol |

| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | 3.8 g | 20.2 mmol (1.2 eq) |

| Pyridine | 79.10 | 20 mL | - |

| Dichloromethane (DCM) | - | 50 mL | - |

Procedure: